(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADAMMMANDFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent to form the chromene structure.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene derivative and an amine, such as 4-chloro-3-methylaniline.
Formation of the Carboxamide Group: The final step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or the carboxamide group to an amide.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or amide derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the normal cell cycle progression, thereby inhibiting tumor growth.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antitumor Efficacy Study :
- In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by over 50% at concentrations of 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8.5 |
| MDA-MB-231 | 6.0 |
| HeLa | 10.0 |
- Antimicrobial Activity Assessment :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Mechanism of Action
The mechanism by which (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structure includes a 4-chloro-3-methylphenyl group on the imino nitrogen and a phenyl group on the carboxamide. Key comparisons with similar compounds include:
a. 2-Imino-N-phenyl-2H-chromene-3-carboxamide
- Substituents: Phenyl (imino), phenyl (carboxamide).
- Differences : Lack of chloro and methyl groups reduces lipophilicity compared to the target compound.
- Role : Acts as a precursor for synthesizing heterocycles like pyrimidines and pyridines, highlighting the reactivity of the chromene-carboxamide scaffold .
b. (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Substituents: 4-Fluorophenyl (imino), acetyl (carboxamide).
- Differences : The electron-withdrawing fluorine atom and acetyl group may alter solubility and metabolic stability compared to the chloro-methyl and phenyl groups in the target compound .
c. 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide
- Substituents: 2-Chlorophenyl (imino), 8-methoxy (chromene core).
- The 2-chloro substituent may influence steric interactions in biological targets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Lipophilicity : Chloro and methyl groups in the target compound likely enhance membrane permeability, critical for intracellular drug targets .
- Synthetic Flexibility : The chromene-carboxamide core allows modular substitution, enabling tailored bioactivity (e.g., fluorophenyl for metabolic stability, methoxy for reduced toxicity) .
- Unresolved Questions : Experimental data on the target compound’s solubility, stability, and specific biological targets are needed to validate inferred properties.
Biological Activity
The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic molecule notable for its complex chromene structure and potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a chromene backbone, an imine functional group, and a chloro-substituted aromatic ring. These structural characteristics may influence its chemical reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that compounds with similar chromene structures exhibit various biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Inhibition of acetylcholinesterase (AChE)
- Potential anticancer activity
The biological activity of chromene derivatives can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been shown to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's. For instance, studies on coumarin derivatives demonstrated strong AChE inhibition, suggesting similar potential for the evaluated compound .
- Gene Expression Modulation : The chromene structure may influence transcription factor activity, leading to alterations in gene expression that could have therapeutic implications.
- Antioxidant Activity : The presence of phenolic groups in the structure is associated with scavenging free radicals, which can mitigate oxidative stress-related damage in cells.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds reveals the following notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Chromone | Basic chromone structure | Antioxidant, antimicrobial |
| Coumarin | Fused benzopyrone ring | Anticoagulant, anti-inflammatory |
| Flavonoids | Polyphenolic structure | Antioxidant, anticancer |
| Benzopyran derivatives | Aromatic ring fused with pyran | Antimicrobial, anticancer |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the inhibitory effects of various coumarin derivatives on AChE, revealing IC50 values that indicate significant inhibition capabilities. The strongest derivative exhibited an IC50 of 2.7 µM .
- Molecular Docking Studies : Computational studies have shown that certain chromene derivatives bind effectively to the active sites of target enzymes like AChE and MAO-B, which are crucial in neurodegenerative disease mechanisms .
- Therapeutic Applications : Given its structural features and biological activity, this compound holds promise as a lead compound for developing new therapeutics targeting neurodegenerative diseases and cancer.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and how can reaction progress be monitored?
- Answer : A multi-step synthesis approach is typically employed, involving condensation reactions between substituted anilines and chromene-carboxamide precursors. Key steps include:
- Coupling reactions : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with 2,6-lutidine as a base to facilitate amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase is critical for tracking intermediates and final product purity .
- Optimization : Temperature control (0–5°C during reagent addition) minimizes side reactions. Post-reaction workup includes sequential washing with HCl, water, and brine to isolate the product .
Q. How is the purity and structural identity of the synthesized compound validated?
- Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbon frameworks.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : Ensure experimental C, H, N values align with theoretical calculations within ±0.5% error .
Advanced Research Questions
Q. What methodologies are employed to resolve contradictions in crystallographic data for Z-configuration imino derivatives like this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure refinement : SHELXL software for anisotropic displacement parameter refinement, with WinGX/ORTEP for visualizing anisotropic ellipsoids and validating Z/E configurations .
- Validation : Check for consistency in bond lengths (e.g., C=N ~1.28 Å) and dihedral angles to confirm stereochemistry .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen bonding with active-site residues and π-π stacking with aromatic moieties.
- ADMET profiling : SwissADME or pkCSM tools predict pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) to prioritize in vitro testing .
Q. What experimental approaches address discrepancies in biological activity data across studies?
- Answer :
- Dose-response assays : Repeat IC₅₀/EC₅₀ determinations using standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle).
- Metabolic stability tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy .
Q. How does the electron-withdrawing chloro-methylphenyl group influence the compound’s photophysical properties?
- Answer :
- UV-Vis spectroscopy : Measure absorbance in DMF or THF; the chloro group red-shifts λmax due to enhanced conjugation.
- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and charge distribution, correlating with experimental fluorescence/quenching behavior .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
